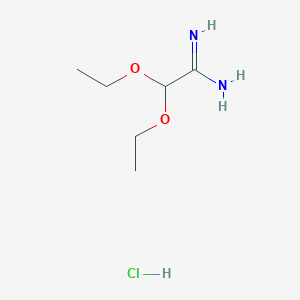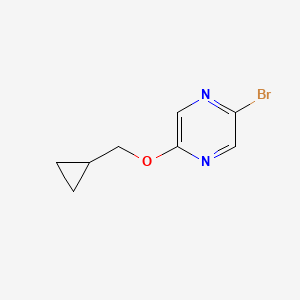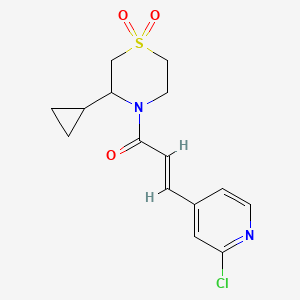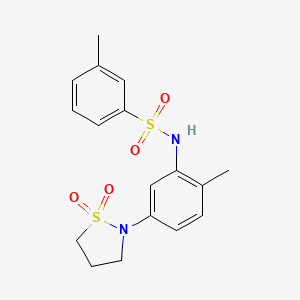![molecular formula C22H21F3N6O B2556754 N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine CAS No. 1021114-69-1](/img/structure/B2556754.png)
N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including pyridine, piperazine, and pyridazine rings, as well as a trifluoromethylbenzoyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Orientations Futures
Méthodes De Préparation
The synthesis of N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyridine moieties. The final step involves the addition of the trifluoromethylbenzoyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Analyse Des Réactions Chimiques
N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
N-(6-methylpyridin-2-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)pyrimidin-2-amine: This compound also contains pyridine and pyrimidine rings and exhibits similar biological activities.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another compound with a pyridine core, used in medicinal chemistry for its potential therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O/c1-15-4-2-7-18(26-15)27-19-8-9-20(29-28-19)30-10-12-31(13-11-30)21(32)16-5-3-6-17(14-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCCXSBIPUJZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)



![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)


